3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene
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Overview
Description
3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene is a fluorinated organic compound characterized by the presence of five fluorine atoms and two iodine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene typically involves the fluorination of a suitable precursor followed by iodination. One common method involves the reaction of a pentene derivative with elemental fluorine under controlled conditions to introduce the fluorine atoms. Subsequently, the fluorinated intermediate is treated with iodine to achieve the desired diiodo substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and iodine.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under suitable conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution of iodine.
Addition: Hydrogenation using palladium catalysts can add hydrogen across the double bond.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of saturated fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Scientific Research Applications
3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound due to their strong electronegativity. The iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the pentene backbone can participate in various addition reactions, allowing for the modification of the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar fluorine content but different functional groups.
Pentafluoro(phenoxy)cyclotriphosphazene: A fluorinated compound with a different core structure but similar fluorine substitution.
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Another fluorinated compound with iodine substitution but a different backbone.
Uniqueness
3,4,4,5,5-Pentafluoro-1,5-diiodopent-2-ene is unique due to the combination of multiple fluorine and iodine atoms on a pentene backbone. This specific arrangement imparts distinct chemical properties, such as high reactivity in substitution reactions and potential for diverse applications in various fields.
Properties
CAS No. |
566912-89-8 |
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Molecular Formula |
C5H3F5I2 |
Molecular Weight |
411.88 g/mol |
IUPAC Name |
3,4,4,5,5-pentafluoro-1,5-diiodopent-2-ene |
InChI |
InChI=1S/C5H3F5I2/c6-3(1-2-11)4(7,8)5(9,10)12/h1H,2H2 |
InChI Key |
RXYIBYJLAIBCFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C(C(F)(F)I)(F)F)F)I |
Origin of Product |
United States |
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